Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by esterification. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrazole can exhibit antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrazole ring can interact with active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate
- Methyl 1-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and stability compared to its analogs.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2-cyclopropylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-4-5-9-10(7)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
QLJPTMPMYPJSLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NN1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.